

# Physicochemical Properties of (-)-Berkelic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *Berkelic acid*

Cat. No.: *B1263399*

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## Abstract

(-)-**Berkelic acid** is a complex polyketide natural product, first isolated from an extremophilic *Penicillium* species found in the acidic, metal-rich waters of the Berkeley Pit mine in Montana, USA.<sup>[1][2]</sup> This unique spiroketal-containing molecule has garnered significant interest from the scientific community due to its novel structure and notable biological activity, including selective cytotoxicity against the OVCAR-3 human ovarian cancer cell line and inhibitory effects on enzymes such as matrix metalloproteinase-3 (MMP-3) and caspase-1.<sup>[3]</sup> This technical guide provides a comprehensive overview of the known physicochemical properties of (-)-**Berkelic acid**, detailed experimental protocols for their determination, and visualizations of its biological context and analytical workflows. This document is intended for researchers, chemists, and professionals in drug development.

## Core Physicochemical Properties

The complex structure of (-)-**Berkelic acid** dictates its physicochemical behavior. While extensive experimental characterization is not fully available in the public domain, a combination of reported experimental data and computationally predicted values provides a foundational understanding of the molecule.

## Structural and General Properties

Property	Value	Data Type	Source
IUPAC Name	(3S,3'R,4'R,7R)-11-hydroxy-4'-(3-methoxycarbonyl-3-methyl-2-oxopentyl)-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.0 <sup>5,1</sup> , <sup>3</sup> ]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid	Systematic	PubChem[4]
Molecular Formula	C <sub>29</sub> H <sub>40</sub> O <sub>9</sub>	---	PubChem[4]
Molecular Weight	532.6 g/mol	Computed	PubChem[4]
CAS Number	905305-61-5	---	Wikipedia[5]
Appearance	Not Reported	---	---
Melting Point	Not Reported	---	---
Boiling Point	Not Reported	---	---

## Solubility and Partitioning Properties

Property	Value	Data Type	Source
pKa	Not Reported	---	---
Solubility	Not Reported	---	---
XLogP3	5.5	Computed	PubChem[4]

## Optical Properties

Property	Value	Data Type	Source
Optical Rotation ([ $\alpha$ ] <sup>22</sup> D)	-83.5 (c=0.0113, MeOH)	Experimental (Natural)	Wu, et al.[6]
Optical Rotation ([ $\alpha$ ] <sup>22</sup> D)	-115.5 (c=0.55, MeOH)	Experimental (Synthetic)	Wu, et al.[6]

Note: The difference in optical rotation between the natural and synthetic samples may be attributable to the low concentration used for the natural product analysis.[6]

## Experimental Protocols

Detailed experimental protocols for the physicochemical characterization of **Berkelic acid** are not explicitly published. However, the following sections describe standard methodologies that are broadly applicable for determining these key parameters for complex natural products.

### Determination of Acid Dissociation Constant (pKa)

The pKa of **Berkelic acid**, which possesses a carboxylic acid and a phenolic hydroxyl group, can be determined using potentiometric or spectrophotometric titration. An NMR-based titration method offers high precision for complex molecules.

#### Protocol: NMR-Based pH Titration

- **Sample Preparation:** Prepare a stock solution of (-)-**Berkelic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or a mixed aqueous-organic system if solubility is a concern).
- **Titration Setup:** Create a series of NMR tubes containing the analyte solution. Add precise, incremental amounts of a strong acid (e.g., DCl) and a strong base (e.g., NaOD) to span a wide pH range.
- **pH Measurement:** The precise pH of each sample must be determined using a calibrated pH meter suitable for the solvent system.
- **NMR Acquisition:** Acquire <sup>1</sup>H NMR spectra for each sample. The chemical shifts of protons near the acidic centers (e.g., on the aromatic ring or adjacent to the carboxylic acid) will change as a function of the ionization state.

- Data Analysis: Plot the change in chemical shift ( $\delta$ ) of a reporter proton against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the pH at the inflection point of the curve.[7]

## Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

- Equilibration: Add an excess amount of solid (-)-**Berkelic acid** to a vial containing a buffered aqueous solution of a specific pH (e.g., pH 7.4 phosphate-buffered saline).
- Agitation: Seal the vial and agitate it in a temperature-controlled shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
- Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed to pellet all undissolved solid.
- Quantification: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of dissolved **Berkelic acid** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.
- Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[2][8]

## Determination of Optical Rotation

Optical rotation is measured using a polarimeter to confirm the chiral nature of the molecule.

Protocol: Polarimetry

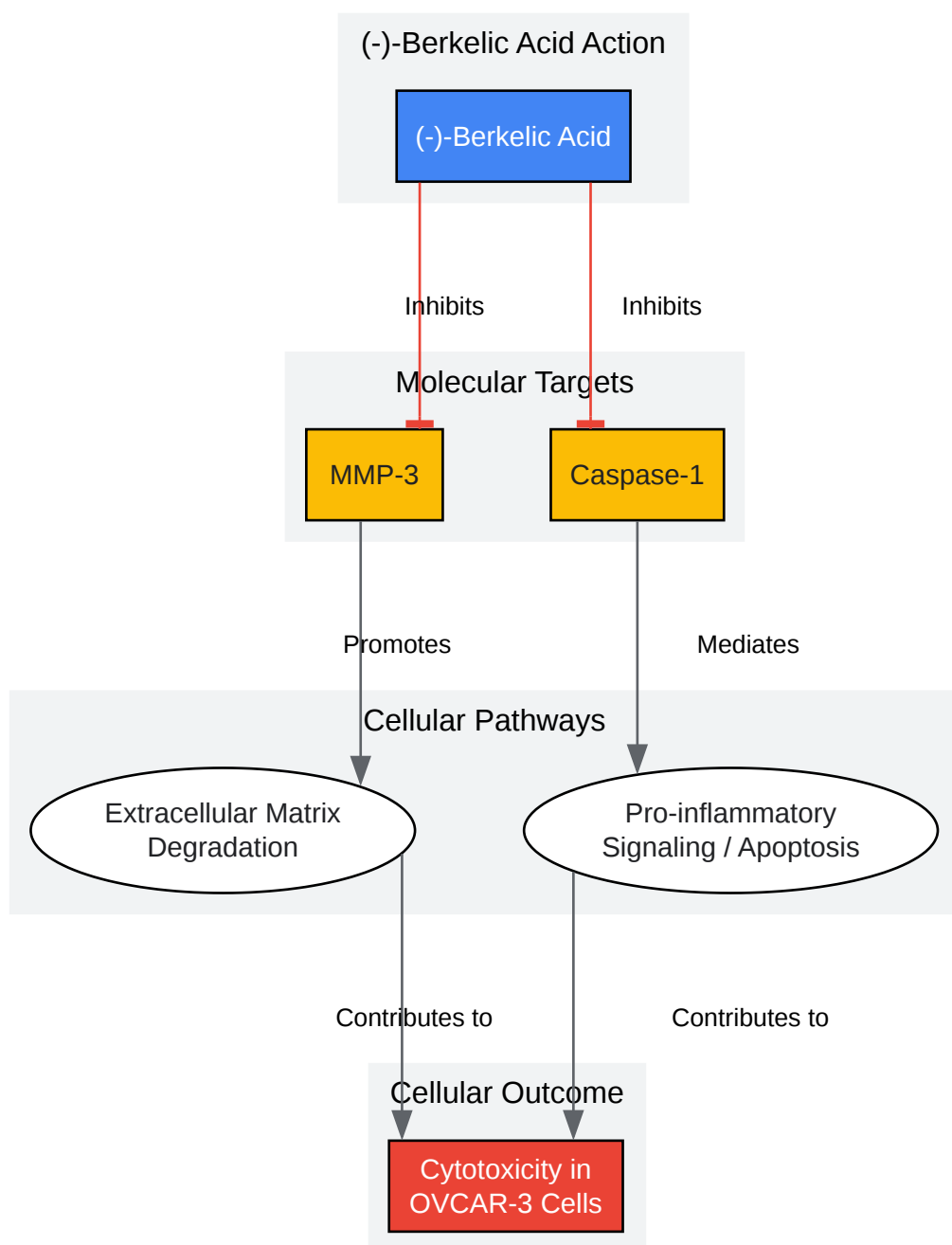
- Sample Preparation: Accurately weigh a sample of (-)-**Berkelic acid** and dissolve it in a known volume of a spectroscopic-grade solvent (e.g., Methanol) to achieve a precise concentration (c), expressed in g/mL.[6]

- Instrument Setup: Calibrate the polarimeter using a solvent blank. Use a sodium D-line lamp as the light source (589 nm).
- Measurement: Fill a polarimeter cell of a known path length ( $l$ ), measured in decimeters (dm), with the sample solution.
- Data Acquisition: Measure the observed angle of rotation ( $\alpha$ ).
- Calculation: Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l \times c)$ . The temperature and wavelength should be reported alongside the value.<sup>[9][10]</sup>

## Visualizations

### Biological Activity Workflow

The known biological targets of (-)-**Berkelic acid** include MMP-3 and caspase-1, and it exhibits cytotoxic effects on the OVCAR-3 cell line. This suggests a potential mechanism involving the modulation of pathways related to apoptosis and extracellular matrix remodeling.

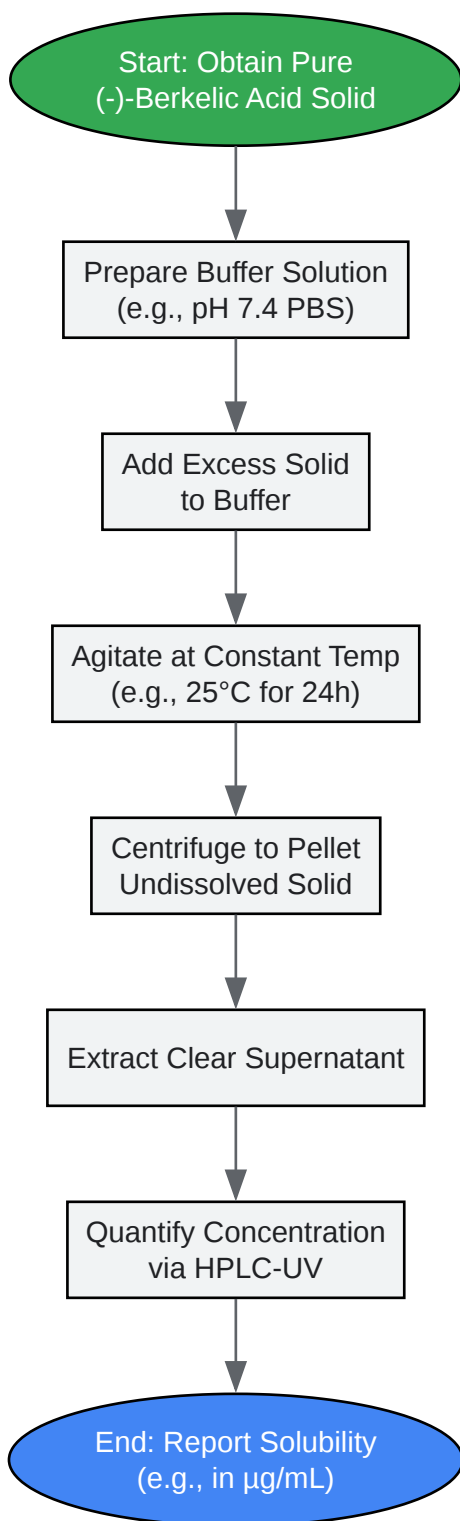


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Caption: Postulated mechanism of (-)-**Berkelic acid**'s anticancer activity.

## Experimental Workflow for Solubility Determination

The diagram below outlines the logical steps for determining the thermodynamic solubility of (-)-**Berkelic acid** using the standard shake-flask method.



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Caption: Workflow for shake-flask solubility determination.

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